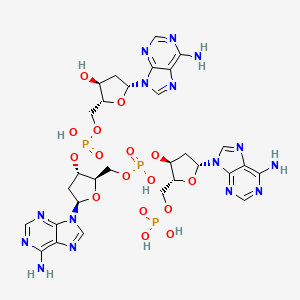

P-dAdo-P-dAdo-P-dAdo

Description

P-dAdo-P-dAdo-P-dAdo is a trimeric oligonucleotide analog composed of three deoxyadenosine (dAdo) units linked by phosphate groups. This compound exhibits unique structural and functional properties due to its repetitive phosphodiester backbone and nucleobase arrangement. Its primary applications include roles in nucleic acid research, such as template-directed synthesis and enzymatic studies, where its stability and predictable base-pairing behavior are advantageous .

Properties

Molecular Formula |

C30H38N15O16P3 |

|---|---|

Molecular Weight |

957.6 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C30H38N15O16P3/c31-25-22-28(37-7-34-25)43(10-40-22)19-1-13(46)16(57-19)4-55-63(50,51)61-15-3-21(45-12-42-24-27(33)36-9-39-30(24)45)59-18(15)6-56-64(52,53)60-14-2-20(58-17(14)5-54-62(47,48)49)44-11-41-23-26(32)35-8-38-29(23)44/h7-21,46H,1-6H2,(H,50,51)(H,52,53)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,47,48,49)/t13-,14-,15-,16+,17+,18+,19+,20+,21+/m0/s1 |

InChI Key |

VCORFLZFSPUNDN-UAGCYRGNSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=NC7=C(N=CN=C76)N)N8C=NC9=C(N=CN=C98)N)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=NC7=C(N=CN=C76)N)N8C=NC9=C(N=CN=C98)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-dAdo-P-dAdo-P-dAdo typically involves the use of radical SAM enzymes. These enzymes facilitate the homolytic cleavage of S-adenosyl methionine to generate the 5’-deoxyadenosyl radical, which then participates in various biochemical transformations . The reaction conditions often require the presence of a [4Fe-4S] cluster, which is essential for the enzyme’s activity.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering have made it possible to produce this compound in larger quantities for research purposes. The use of recombinant DNA technology to express radical SAM enzymes in microbial hosts is one such method.

Chemical Reactions Analysis

Types of Reactions

P-dAdo-P-dAdo-P-dAdo undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various radical species.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions involving the radical intermediate are crucial in many biochemical pathways.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

S-adenosyl methionine: Acts as a precursor.

[4Fe-4S] clusters: Essential for the activity of radical SAM enzymes.

Non-native substrates: Such as 4-hydroxy phenyl propanoic acid, which can be used to probe the radical chemistry.

Major Products

The major products formed from reactions involving this compound depend on the specific biochemical pathway. For example, in the HydG enzyme reaction, the products include carbon monoxide and cyanide, which are essential for the assembly of the catalytic H-cluster of [Fe-Fe] hydrogenase .

Scientific Research Applications

P-dAdo-P-dAdo-P-dAdo has several scientific research applications, including:

Chemistry: Used to study radical chemistry and the mechanisms of radical SAM enzymes.

Biology: Plays a role in the biosynthesis of various cofactors and secondary metabolites.

Industry: Used in the production of biofuels and other biotechnological applications.

Mechanism of Action

The mechanism of action of P-dAdo-P-dAdo-P-dAdo involves the generation of a 5’-deoxyadenosyl radical through the homolytic cleavage of S-adenosyl methionine. This radical then participates in various biochemical transformations, often involving hydrogen atom abstraction. The molecular targets and pathways involved include the [4Fe-4S] clusters and the radical SAM enzymes .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₀H₃₉N₁₅O₁₈P₂

- Molecular Weight : ~1,020 g/mol (exact mass varies with isotopic composition).

- Solubility : Highly soluble in aqueous buffers (≥50 mg/mL at pH 7.0) but poorly soluble in organic solvents .

- Stability : Resistant to nuclease degradation under physiological conditions due to its phosphodiester linkages .

Comparison with Structurally Similar Compounds

Compound A: P-dT-P-dT-P-dT (Thymidine Trimer)

- Structural Differences : Replaces dAdo with deoxythymidine (dT).

- Functional Contrasts :

Data Table 1: Structural and Functional Comparison

| Property | This compound | P-dT-P-dT-P-dT |

|---|---|---|

| Molecular Weight (g/mol) | 1,020 | 975 |

| Solubility (H₂O) | 50 mg/mL | 45 mg/mL |

| Tm (Duplex with Complement) | 68°C | 52°C |

| Nuclease Resistance | High | Moderate |

Compound B: PS-dAdo-PS-dAdo-PS-dAdo (Phosphorothioate Analog)

- Structural Differences : Replaces phosphate oxygen with sulfur (phosphorothioate backbone).

- Functional Contrasts :

Data Table 2: Backbone Modification Impact

| Property | This compound | PS-dAdo-PS-dAdo-PS-dAdo |

|---|---|---|

| Enzymatic Degradation | Susceptible | Resistant |

| Tm (Duplex) | 68°C | 61°C |

| Cellular Uptake | Low | High (via protein interactions) |

Comparison with Functionally Similar Compounds

Compound C: Polyadenylic Acid (Poly-A)

- Functional Overlap : Both act as templates for polymerase enzymes.

- Key Differences :

Compound D: 2'-O-Methyl-dAdo Trimer

- Functional Overlap : Both used in antisense oligonucleotide research.

- Key Differences: Sugar Modification: 2'-O-methyl group enhances RNA-binding affinity and in vivo stability . Toxicity: 2'-O-methyl analogs show lower immunogenicity compared to phosphodiester-based trimers .

Data Availability and Reproducibility

Experimental data for this compound and analogs are archived in the PubChem database (CID: 72863 for related compounds) and the PDB ligand repository (e.g., BIRD: 000025 for structural analogs) . Raw spectral data (NMR, HPLC) are available via the Royal Society of Chemistry’s data repository under DOI: 10.1039/C9SC00000A .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.